molecular formula C21H24N4OS B3014835 5-(1-benzyl-4-piperidinyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 866134-89-6

5-(1-benzyl-4-piperidinyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Número de catálogo: B3014835
Número CAS: 866134-89-6
Peso molecular: 380.51
Clave InChI: YWPQBZFXMZZXKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 1-benzylpiperidinyl group at position 5, a 2-methoxyphenyl group at position 4, and a hydrosulfide (-SH) moiety at position 2. The benzylpiperidinyl group enhances lipophilicity and blood-brain barrier permeability, while the 2-methoxyphenyl and hydrosulfide groups contribute to electronic and steric interactions with biological targets .

Propiedades

IUPAC Name

3-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-26-19-10-6-5-9-18(19)25-20(22-23-21(25)27)17-11-13-24(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPQBZFXMZZXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(1-benzyl-4-piperidinyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide (CAS Number: 866134-89-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities based on recent research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C21H24N4OS
Molecular Weight 380.51 g/mol
CAS Number 866134-89-6
MDL Number MFCD05256279

1. Antibacterial Activity

Research indicates that derivatives of compounds similar to 5-(1-benzyl-4-piperidinyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with some derivatives demonstrating IC50 values indicating potent inhibition of bacterial growth .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain analogs induce apoptosis in HeLa cells and inhibit proliferation significantly more than standard chemotherapeutic agents like sorafenib. For example, specific derivatives showed IC50 values as low as 0.37 µM, indicating their potential as effective anticancer agents .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes related to disease processes. In particular, strong inhibitory effects against urease and acetylcholinesterase have been reported, with some derivatives achieving IC50 values below 3 µM . These findings suggest potential applications in treating conditions such as peptic ulcers and Alzheimer's disease.

Case Study: Anticancer Efficacy

A study conducted by Iqbal et al. synthesized a series of triazole derivatives and tested their effects on various cancer cell lines including MCF-7 and HepG2. The results indicated that the synthesized compounds not only inhibited cell growth but also induced apoptosis, marking them as promising candidates for further development in cancer therapy .

Case Study: Antibacterial Screening

In another study focused on the antibacterial properties of similar compounds, the synthesized triazole derivatives were screened against several bacterial strains. The results highlighted significant activity against Staphylococcus aureus, with some compounds achieving MIC values lower than 10 µg/mL . This suggests that modifications in the triazole structure can enhance antibacterial potency.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic systems:

Compound Name Key Structural Differences Biological Activities Reference
5-(1-benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole Methyl group at position 4 instead of 2-methoxyphenyl; lacks hydrosulfide Limited data; potential CNS activity inferred from benzylpiperidine moiety
4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-ylthioacetate (morpholinium salt) Pyridine at position 5; thioacetate group instead of hydrosulfide Under investigation as an API; hepatoprotective and antioxidant properties
3-(methylthio)-5-(1-methyl-3-trifluoromethylpyrazol-4-yl)-4-phenyl-4H-1,2,4-triazole Pyrazole and phenyl groups; methylthio (-SMe) instead of hydrosulfide Herbicidal activity (40–60% inhibition of dicotyledonous plants at 500 ppm)
5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole at position 5; phenyl at position 4; thiol (-SH) group Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against Candida albicans)
5-(1-benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Methyl at position 4; thiol (-SH) group Antifungal activity (IC₅₀: 12 µM against Aspergillus fumigatus)

Key Structural-Activity Relationships (SAR)

  • Piperidine vs. Pyridine/Pyrazole : The benzylpiperidinyl group (target compound) enhances CNS penetration compared to pyridine or pyrazole derivatives, which are more polar and exhibit peripheral activity .
  • Hydrosulfide (-SH) vs. Thioacetate/Methylthio : The hydrosulfide group in the target compound may confer stronger hydrogen-bonding interactions with enzymes (e.g., cytochrome P450 or kinases) compared to bulkier thioacetate or methylthio groups .
  • 2-Methoxyphenyl vs. Phenyl/Methyl : The 2-methoxyphenyl group improves solubility and π-π stacking with aromatic residues in target proteins, as seen in crystallographic studies of related triazoles .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrosulfide group improves aqueous solubility (2.1 mg/mL) compared to methylthio analogues (0.8 mg/mL) .
  • Stability : The compound is prone to oxidation, forming a disulfide dimer under ambient conditions, necessitating stabilizers in formulations .
  • Metabolism : In vitro studies suggest hepatic CYP3A4-mediated oxidation of the benzylpiperidinyl group, producing inactive metabolites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.